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molecular formula C10H15NO4S B8331360 Benzene sulfonamido acetaldehyde dimethyl acetal

Benzene sulfonamido acetaldehyde dimethyl acetal

Cat. No. B8331360
M. Wt: 245.30 g/mol
InChI Key: PPNUHZNEKIOELB-UHFFFAOYSA-N
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Patent
US05849842

Procedure details

56 g 2-aminoacetaldehyde dimethyl acetal are dissolved in 200 ml of a 14 wt. % aqueous sodium carbonate solution at 20° C. in a three-necked flask, equipped with a thermometer, reflux condenser, tap funnel and magnetic stirrer. Subsequently, 88 g benzene sulfochloride are added drop-wise within 1 hour at this temperature under intensive stirring followed by another 2 hours of heating the reaction to 40° to 50° C. mixture under vigorous stirring. After that the intensive smell of benzene sulfochloride has disappeared and a second phase has formed. This heavy oily phase is separated in the separatory funnel, imbibed using diethyl ether and dried over water-free sodium sulfate. Once the drying agent has been removed and the ether has been distilled off, 112 g of the product are obtained (yield: 88% based on the amino acetal used).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
benzene sulfochloride
Quantity
88 g
Type
reactant
Reaction Step Two
Name
benzene sulfochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].[S:8](Cl)([OH:11])(=O)=[O:9].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(=O)([O-])[O-].[Na+].[Na+]>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][S:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:11])=[O:9] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
benzene sulfochloride
Quantity
88 g
Type
reactant
Smiles
S(=O)(=O)(O)Cl.C1=CC=CC=C1
Step Three
Name
benzene sulfochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)Cl.C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under intensive stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, tap funnel and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
of heating
CUSTOM
Type
CUSTOM
Details
the reaction to 40° to 50° C. mixture under vigorous stirring
CUSTOM
Type
CUSTOM
Details
a second phase has formed
CUSTOM
Type
CUSTOM
Details
This heavy oily phase is separated in the separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over water-free sodium sulfate
CUSTOM
Type
CUSTOM
Details
Once the drying agent has been removed
DISTILLATION
Type
DISTILLATION
Details
the ether has been distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CNS(=O)(=O)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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